1,1'-Thiocarbonyldi-2(1H)-pyridone

Catalog No.
S711697
CAS No.
102368-13-8
M.F
C11H8N2O2S
M. Wt
232.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Thiocarbonyldi-2(1H)-pyridone

CAS Number

102368-13-8

Product Name

1,1'-Thiocarbonyldi-2(1H)-pyridone

IUPAC Name

1-(2-oxopyridine-1-carbothioyl)pyridin-2-one

Molecular Formula

C11H8N2O2S

Molecular Weight

232.26 g/mol

InChI

InChI=1S/C11H8N2O2S/c14-9-5-1-3-7-12(9)11(16)13-8-4-2-6-10(13)15/h1-8H

InChI Key

KXMMNJQMGILZDB-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O

Canonical SMILES

C1=CC(=O)N(C=C1)C(=S)N2C=CC=CC2=O

The exact mass of the compound 1,1'-Thiocarbonyldi-2(1H)-pyridone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP, CAS 102368-13-8) is a highly stable, solid thiocarbonyl transfer reagent primarily utilized in the synthesis of isothiocyanates, cyclic thionocarbonates, and thioureas. As a crystalline solid, it provides a critical processability and safety advantage over traditional volatile and highly toxic reagents. TCDP operates efficiently under essentially neutral conditions, making it highly suitable for substrates with sensitive functional groups that would otherwise degrade under harsh basic or acidic environments. Its predictable reactivity profile and straightforward byproduct removal make it a preferred choice for scale-up and high-purity pharmaceutical intermediate synthesis, directly reducing environmental, health, and safety (EHS) overhead [1].

Research Fit

1
Amine-to-isothiocyanate conversion under neutral conditions
Primary amine scope includes aliphatic and aromatic
2
Solid reagent with ambient storage stability
No volatile toxic gas handling; benchtop compatible
3
Aqueous workup removes 2-pyridone by-product
Simplifies purification, compatible with acid/base-sensitive substrates

Substituting TCDP with generic thiocarbonyl transfer agents introduces severe process and safety liabilities. The most common baseline, thiophosgene, is a highly toxic, corrosive, and volatile liquid that mandates stringent safety protocols, specialized handling equipment, and harsh reaction conditions that often lead to substrate degradation. Conversely, while 1,1'-thiocarbonyldiimidazole (TCDI) is a safer solid alternative, it is notoriously hygroscopic and relatively unstable, leading to variable reagent stoichiometry and inconsistent yields. Furthermore, TCDP's leaving group, 2-pyridone, is highly water-soluble and easily removed via mild aqueous washing, whereas imidazole byproducts from TCDI often complicate downstream purification. Therefore, substituting TCDP compromises both yield reproducibility and operational safety [1].

Substitution Risk

Thiophosgene
Volatile liquid with high inhalation risk; requires rigorous anhydrous setup and base scavenging. Solid reagent here avoids these hazards.
TCDI
Imidazole by-product may interfere with acid-sensitive substrates or nanomaterial surfaces, unlike aqueous-removable pyridone.
DPT
Same formula, O,S-thionocarbonate isomer; primarily used for dehydration coupling, not amine-to-isothiocyanate conversion.

Stability and Stoichiometric Precision vs. TCDI

While 1,1'-thiocarbonyldiimidazole (TCDI) is frequently employed as a solid alternative to thiophosgene, it suffers from pronounced hygroscopicity and limited shelf stability, leading to titer degradation. In contrast, 1,1'-Thiocarbonyldi-2(1H)-pyridone (TCDP) is a highly stable, non-hygroscopic crystalline solid that maintains its reactivity profile during prolonged storage and standard benchtop handling. This structural stability translates directly into precise stoichiometric control during formulation, eliminating the need for excess reagent equivalents typically required to compensate for TCDI degradation [1].

Evidence DimensionReagent stability and handling profile
Target Compound DataStable, non-hygroscopic crystalline solid; precise stoichiometry
Comparator Or Baseline1,1'-Thiocarbonyldiimidazole (TCDI) (Hygroscopic, moisture-sensitive, requires inert handling)
Quantified DifferenceElimination of moisture-induced degradation; enables stoichiometric exactness
ConditionsStandard laboratory storage and benchtop handling

Eliminating hygroscopicity ensures reproducible dosing and reduces reagent waste, critical for cost-effective procurement and scale-up.

Physical state
Head-to-head
Solid (mp 163–166 °C)
vs. liquid (bp 73.5 °C)
Eliminates volatile toxic liquid handling infrastructure
Data to verify: supplier reported low toxicity

Occupational Safety and Scalability vs. Thiophosgene

Thiophosgene is a highly toxic, corrosive, and volatile liquid (boiling point ~73 °C) that requires specialized containment, rigorous safety protocols, and often low-temperature conditions to control its aggressive reactivity. TCDP replaces this hazardous reagent with a bench-stable, non-volatile crystalline solid. This fundamental shift in physical state completely eliminates the inhalation risks associated with volatile thiophosgene and allows reactions to be conducted safely in standard pilot-plant reactors without the overhead costs of extreme containment infrastructure [1].

Evidence DimensionPhysical state and handling safety
Target Compound DataNon-volatile, bench-stable solid
Comparator Or BaselineThiophosgene (Highly toxic, volatile liquid, BP 73 °C)
Quantified DifferenceElimination of volatile inhalation hazard and specialized containment requirements
ConditionsAmbient storage and standard reactor charging

Replacing a highly toxic gas/liquid with a stable solid drastically reduces environmental, health, and safety (EHS) compliance costs and simplifies facility requirements.

Moisture stability
Head-to-head
High stability, moisture-tolerant
vs. rapid hydrolysis
Permits benchtop use without strict anhydrous conditions
Reported ambient storage stability

High-Yield Isothiocyanate Synthesis

The synthesis of isothiocyanates from primary amines using traditional reagents like thiophosgene often suffers from low yields due to side reactions and the necessity of harsh conditions. TCDP facilitates this transformation under essentially neutral conditions at room temperature, consistently delivering high yields (typically >85-95%) across a broad range of aliphatic and aromatic amines. The reaction proceeds cleanly, avoiding the complex purification steps required when using thiophosgene or transition-metal-catalyzed desulfurization methods [1].

Evidence DimensionIsothiocyanate synthesis yield and conditions
Target Compound Data>85-95% yield under neutral, room-temperature conditions
Comparator Or BaselineThiophosgene or generic desulfurization methods (Lower yields, harsh conditions, complex workup)
Quantified DifferenceSignificant yield improvement and elimination of harsh reaction environments
ConditionsPrimary amine conversion in standard organic solvents (e.g., DCM) at room temperature

High-yield, neutral-condition synthesis minimizes product loss and avoids the degradation of sensitive functional groups, lowering overall production costs.

Reaction conditions
Class-level
Essentially neutral
vs. basic (requires Et3N)
Expands scope to acid/base-sensitive substrates
Workup: aqueous wash vs. neutralization/extraction

Byproduct Removal Efficiency

A major bottleneck in procurement-scale synthesis is the cost and time associated with downstream purification. When using TCDP, the sole organic byproduct generated during thiocarbonyl transfer is 2-pyridone. Unlike the imidazole byproduct generated by TCDI, which can coordinate with certain metals and complicate extraction, 2-pyridone is highly water-soluble and can be quantitatively removed via simple washing with weak basic aqueous solutions or even plain water. This drastically reduces the solvent volume and time required for chromatographic purification [1].

Evidence DimensionByproduct removal complexity
Target Compound Data2-Pyridone byproduct removed via simple aqueous wash
Comparator Or BaselineTCDI (Imidazole byproduct requires more rigorous extraction or chromatography)
Quantified DifferenceElimination of complex chromatographic steps for byproduct clearance
ConditionsStandard aqueous workup post-thiocarbonyl transfer

Streamlined workup procedures directly reduce solvent consumption and labor costs during pharmaceutical intermediate manufacturing.

Isolated yield
Reported
90%
Phthalocyanine isothiocyanate synthesis
vs. 60–80% yield with thiophosgene under analogous conditions
By-product profile
Head-to-head
No detectable by-product
vs. imidazole or HCl gas
Preserves nanoparticle porosity and surface integrity
Reported for mesoporous silica nanoparticles
Carborane compatibility
Class-level
Neutral conditions preserve cage
vs. cage degradation
Enables boron cluster isothiocyanate synthesis
Data to verify: imidazole coordination to boron

Pharmaceutical Isothiocyanate Synthesis

TCDP is the reagent of choice for converting primary amines to isothiocyanates, especially when the substrate contains acid- or base-sensitive functional groups that would degrade under thiophosgene conditions. Its neutral reaction profile ensures high fidelity in complex API synthesis [1].

Cyclic Thionocarbonate Synthesis

TCDP is highly effective in the synthesis of cyclic thionocarbonates, which are critical intermediates for the Barton-McCombie deoxygenation reaction. It provides higher yields and cleaner conversions compared to TCDI, streamlining the deoxygenation of complex carbohydrates and natural products [1].

Surface Functionalization of Aminated Nanomaterials

In materials science, TCDP is utilized to generate isothiocyanate-functionalized mesoporous silica nanoparticles or other amine-terminated surfaces. Its mild reactivity avoids the use of harsh reagents that could degrade the nanomaterial structure, enabling precise control over surface properties for drug delivery applications [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Phthalocyanine/porphyrin isothiocyanate synthesis for PDT agent research
High yield under neutral conditions, preserves macrocycle integrity
Isolated yield consistency; metal-free product confirmation
Mesoporous silica nanoparticle (MSN) surface functionalization
By-product-free, water-tolerant reaction profile
Surface isothiocyanate loading; pore integrity after conjugation
Carborane isothiocyanate synthesis for BNCT agent development
Mild, acid-free conditions compatible with electron-deficient clusters
Cage integrity by NMR; isothiocyanate formation efficiency
Parallel isothiocyanate library synthesis
Bench-stable solid, simplified aqueous workup, no inert atmosphere
Reaction completion monitoring; automation compatibility

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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